

commercial suppliers of 4-Bromo-3-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-nitrotoluene**

Cat. No.: **B1266263**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-3-nitrotoluene** for Researchers and Drug Development Professionals

Introduction

4-Bromo-3-nitrotoluene is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring both a bromine atom and a nitro group on a toluene scaffold, allows for a variety of chemical transformations. This makes it a key building block in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. For researchers and professionals in drug development, a thorough understanding of its properties, availability, and handling is crucial for its effective application in synthetic workflows. This guide provides a comprehensive overview of commercial suppliers, key technical data, and relevant experimental considerations for **4-Bromo-3-nitrotoluene**.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **4-Bromo-3-nitrotoluene** in various grades and quantities. The choice of supplier may depend on the required purity, scale of the reaction, and available documentation. Below is a summary of offerings from prominent commercial suppliers.

Supplier	Product Name/Grade	Purity/Assay	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
Sigma-Aldrich	4-Bromo-3-nitrotoluene, technical grade	90%	5326-34-1	C ₇ H ₆ BrNO ₂	216.03	-
Thermo Scientific Chemicals	4-Bromo-3-nitrotoluene, 98+%	≥98.0% (GC)[1]	5326-34-1[1]	C ₇ H ₆ BrNO ₂	216.03[2]	Crystals or powder[1]
Biosynth	4-Bromo-3-nitrotoluene	-	5326-34-1[3]	C ₇ H ₆ BrNO ₂	216.03	-
Santa Cruz Biotechnology	4-Bromo-3-nitrotoluene	-	5326-34-1[2]	C ₇ H ₆ BrNO ₂	216.03[2]	-
Sciedco	4-Bromo-3-nitrotoluene, Min. 96.0% (GC)[4]	Min. 96.0% (GC)[4]	5326-34-1[4]	C ₇ H ₆ BrNO ₂	216.03	-

Physicochemical Properties

A consistent set of physicochemical data is essential for designing experiments and ensuring safety. The following table summarizes the key properties of **4-Bromo-3-nitrotoluene**.

Property	Value	Source
IUPAC Name	1-bromo-4-methyl-2-nitrobenzene	PubChem
Synonyms	2-Bromo-5-methylNitrobenzene, 3-Nitro-4-bromotoluene	PubChem
Melting Point	31-33 °C (lit.)	Sigma-Aldrich
	27.0-34.0 °C	Thermo Scientific[1]
Boiling Point	151.5-152.5 °C / 14 mmHg (lit.)	Sigma-Aldrich
Density	1.578 g/mL at 25 °C (lit.)	Sigma-Aldrich
Flash Point	113 °C (235.4 °F) - closed cup	Sigma-Aldrich
Appearance	Yellow to orange crystals or powder	Thermo Scientific[1]

Synthesis and Experimental Protocols

4-Bromo-3-nitrotoluene is typically synthesized through the nitration of 4-bromotoluene. The directing effects of the methyl and bromo substituents on the aromatic ring guide the position of the incoming nitro group. A general experimental protocol for such a synthesis is outlined below.

Reaction: Nitration of 4-bromotoluene.

Materials:

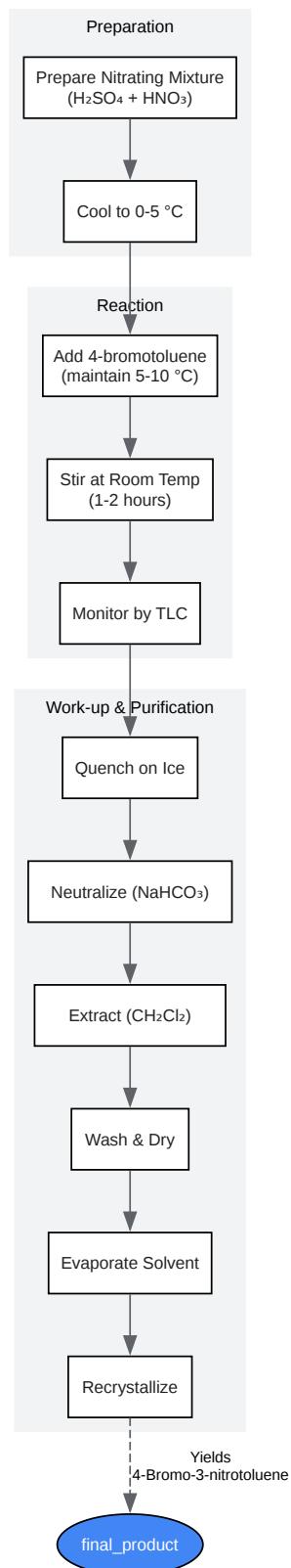
- 4-bromotoluene
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)
- Ice

- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Nitrating Mixture Preparation: Slowly add concentrated nitric acid to the cold sulfuric acid while stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
- Addition of Substrate: To the cold nitrating mixture, add 4-bromotoluene dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 5-10 °C.
- Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
- Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

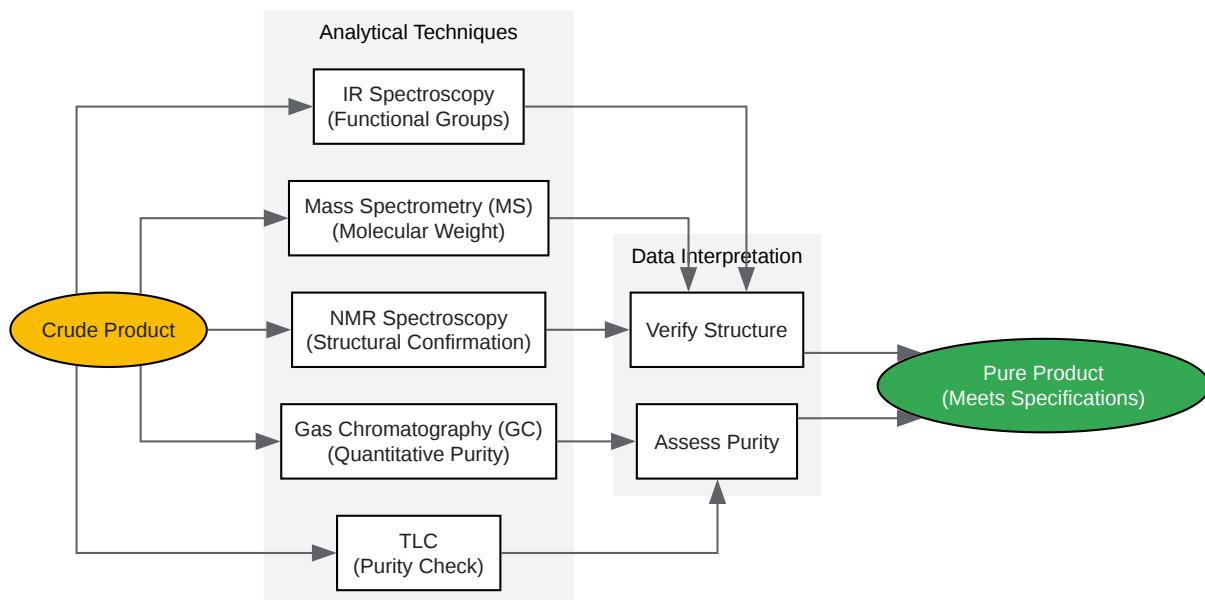
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure **4-Bromo-3-nitrotoluene**.


Safety Precautions:

- The reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated acids are corrosive and should be handled with extreme care.
- The nitration reaction can produce toxic nitrogen oxide gases.

Visualizing Workflows and Pathways

Synthetic Workflow


The synthesis of **4-Bromo-3-nitrotoluene** from 4-bromotoluene involves several key steps, from reaction setup to purification. The following diagram illustrates this general workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-3-nitrotoluene**.

Quality Control Analysis Workflow

Ensuring the purity and identity of the synthesized **4-Bromo-3-nitrotoluene** is critical. A typical quality control (QC) workflow involves multiple analytical techniques.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **4-Bromo-3-nitrotoluene** analysis.

Applications in Drug Development

Nitroaromatic compounds are important precursors in the synthesis of many pharmaceutical agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes **4-Bromo-3-nitrotoluene** a versatile starting material for building complex molecular architectures found in drug candidates. While specific drugs directly incorporating the **4-Bromo-3-nitrotoluene** scaffold are not prominently documented, its utility lies in the synthesis of substituted anilines and biaryls, which are common motifs in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A10718.22 [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. sciedco.ca [sciedco.ca]
- To cite this document: BenchChem. [commercial suppliers of 4-Bromo-3-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266263#commercial-suppliers-of-4-bromo-3-nitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com